molecular formula C19H23N5O3 B2964535 3-(3-hydroxypropyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844862-79-9

3-(3-hydroxypropyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2964535
CAS No.: 844862-79-9
M. Wt: 369.425
InChI Key: SOCOPXOZIBLHSU-UHFFFAOYSA-N
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Description

3-(3-hydroxypropyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a synthetic purine-dione derivative intended for research and development purposes. Compounds within this structural class are of significant interest in medicinal chemistry due to their activity as purine analogs . Related purine-dione and xanthine derivatives have been identified as potent and selective antagonists for adenosine receptors, which are prominent therapeutic targets in neurological conditions such as Parkinson's disease . The molecular structure features a saturated dihydropyrimidine ring fused to a purine-dione core, a scaffold known for its potential to interact with a variety of enzymatic targets . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in pharmacological studies . As with all compounds of this nature, thorough investigation into its specific mechanism of action and pharmacological profile is required. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-hydroxypropyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-13-5-7-14(8-6-13)22-9-3-10-23-15-16(20-18(22)23)21(2)19(27)24(17(15)26)11-4-12-25/h5-8,25H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCOPXOZIBLHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-hydroxypropyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a purine derivative that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's IUPAC name reflects its complex structure, which includes a purine core and various functional groups. The synthesis typically involves several steps including the introduction of hydroxypropyl and methylphenyl groups through substitution reactions and cyclization to form the purino[7,8-a]pyrimidine ring system.

Property Details
Molecular Formula C20H25N5O4
Molecular Weight 397.44 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular metabolism.
  • Receptor Binding : It can bind to cell surface receptors, modulating cellular responses and signaling pathways.
  • Gene Expression Modulation : By influencing signaling pathways, it may alter gene expression profiles in target cells.

Anticancer Properties

Research indicates that similar purine derivatives exhibit anticancer activity. For instance, compounds with structural similarities have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells. The specific effects of this compound on cancer cell lines are yet to be fully elucidated but warrant further investigation.

Case Studies and Research Findings

  • Antibacterial Activity : A study on related pyrimidine derivatives showed promising antibacterial effects against various strains of bacteria. The introduction of specific substituents enhanced stability against bacterial beta-lactamases .
  • Enzyme Interaction Studies : Investigations into the compound's potential as an enzyme inhibitor revealed that it could modulate the activity of enzymes critical for cellular signaling and metabolism. Future studies are needed to quantify these interactions .
  • Photobiological Effects : Similar compounds have demonstrated unique photobiological properties that may influence their therapeutic potential. For example, derivatives exhibiting selective binding to DNA under UV light conditions could lead to innovative cancer treatment strategies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with pyrimidine-dione derivatives reported in . Below is a comparative analysis based on substituents, physicochemical properties, and inferred biological activities:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Core Structure R1 Substituent R2 Substituent Molecular Weight (g/mol) Key Properties
Target Compound Purino[7,8-a]pyrimidine-2,4-dione 3-(3-hydroxypropyl) 9-(4-methylphenyl) ~387.4 (calculated) Moderate solubility, high lipophilicity
6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione Pyrimidine-2,4-dione 3-hydroxy-2-hydroxymethylpropyl 1,3-dimethoxymethyl ~356.3 (reported) Higher solubility due to polar groups
6-[(3-fluoro-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione Pyrimidine-2,4-dione 3-fluoro-2-hydroxymethylpropyl 1,3-dimethoxymethyl ~374.3 (reported) Enhanced metabolic stability (fluorine)
Key Observations:

Substituent Effects on Solubility :

  • The target compound’s 4-methylphenyl group reduces aqueous solubility compared to the dimethoxymethyl and hydroxymethyl groups in analogs from .
  • The 3-hydroxypropyl chain in the target compound balances hydrophilicity, whereas fluorine in compound 13 () improves metabolic stability .

In contrast, fluorinated analogs (e.g., compound 13) may exhibit antiviral or enzyme inhibitory properties due to electronegative substituents .

Structural Elucidation Tools :

  • Crystallographic software like SHELX () is critical for resolving the complex fused-ring system and substituent orientations in such compounds .

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